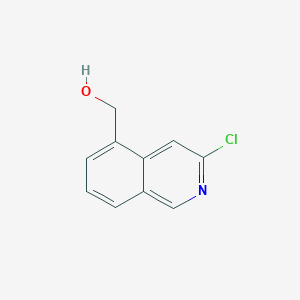
3-Chloro-5-isoquinolinemethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-5-isoquinolinemethanol is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines The presence of a chlorine atom at the 3rd position and a hydroxyl group at the 5th position on the isoquinoline ring makes this compound unique
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-isoquinolinemethanol typically involves the chlorination of isoquinoline derivatives followed by hydroxylation. One common method is the Bischler–Napieralski reaction, which involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or zinc chloride (ZnCl₂) to generate isoquinoline derivatives . Subsequent chlorination and hydroxylation steps yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and hydroxylation processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Chloro-5-isoquinolinemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield isoquinoline ketones, while substitution of the chlorine atom can produce various isoquinoline derivatives with different functional groups.
科学的研究の応用
3-Chloro-5-isoquinolinemethanol has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex isoquinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.
Industry: It is used in the development of advanced materials, such as chiral stationary phases for high-performance liquid chromatography (HPLC)
作用機序
The mechanism of action of 3-Chloro-5-isoquinolinemethanol involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of proteases or other enzymes involved in disease pathways . The exact molecular targets and pathways depend on the specific application and context of its use.
類似化合物との比較
3-Chloro-5-isoquinolinemethanol can be compared with other isoquinoline derivatives, such as:
3-Chloro-5-methylphenylcarbamate: Used in chiral stationary phases for HPLC.
1,2,3,4-Tetrahydroisoquinoline: Known for its diverse biological activities.
Quinoline: A related compound with different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C10H8ClNO |
|---|---|
分子量 |
193.63 g/mol |
IUPAC名 |
(3-chloroisoquinolin-5-yl)methanol |
InChI |
InChI=1S/C10H8ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-5,13H,6H2 |
InChIキー |
DEOSVEXFQDFIAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=CN=C(C=C2C(=C1)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


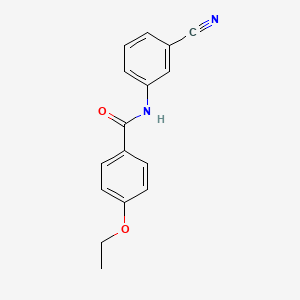
![3,4,5,6-Tetrahydro-N,6-dimethyl[2,3'-bipyridin]-6'-amine](/img/structure/B13929555.png)
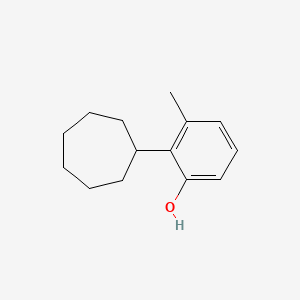
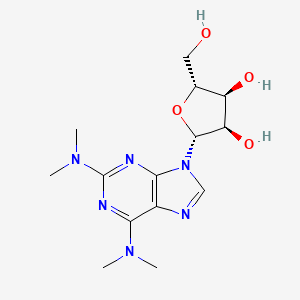

![2-methyl-2-[(phenylmethyl)thio]Propanoyl chloride](/img/structure/B13929576.png)

![2-methyl-8-benzyl-2,8-Diazaspiro[4.5]decane-1,3-dione](/img/structure/B13929588.png)
![5-Bromo-6-methoxybenzo[b]furan-2,3-dicarboxylic acid](/img/structure/B13929596.png)
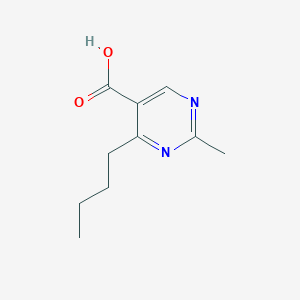

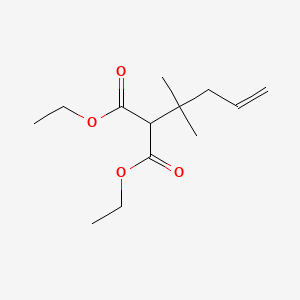
![Methyl 6-bromo-4-methylpyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13929620.png)

